4,5-Dichloro-2-nitrobenzoic acid
Overview
Description
4,5-Dichloro-2-nitrobenzoic acid (CAS Number: 2011-09-8) is a chemical compound with the molecular formula C7H3Cl2NO4 . It belongs to the family of nitrobenzoic acids. The nitro group in this compound is a hybrid of two equivalent resonance structures, resulting in its high dipole moment. It is a polar compound, which affects its physical properties such as boiling point and solubility .
Molecular Structure Analysis
The molecular weight of 4,5-Dichloro-2-nitrobenzoic acid is 236.01 g/mol . Its IUPAC name is 4,5-dichloro-2-nitrobenzoic acid . The compound exhibits a hybrid resonance structure with a full positive charge on nitrogen and half-negative charges on each oxygen. This polarity contributes to its lower volatility compared to ketones of similar molecular weight .
Chemical Reactions Analysis
- Electronic Spectra : Nitroalkanes show a weak n → π∗ transition around 270 nm, while aromatic nitro compounds absorb at longer wavelengths (around 330 nm) due to extended conjugation .
Physical And Chemical Properties Analysis
Scientific Research Applications
Tissue Sulfhydryl Groups
4,5-Dichloro-2-nitrobenzoic acid and its derivatives have been utilized in the quantification of sulfhydryl groups in biological materials. For example, 5,5′-dithiobis(2-nitrobenzoic acid) has been synthesized and demonstrated to be useful for determining sulfhydryl groups in various biological substances, showing its potential in biochemical assays (Ellman, 1959).
Building Block for Solid-Phase Synthesis
Research has shown that derivatives of 4,5-Dichloro-2-nitrobenzoic acid, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, serve as multireactive building blocks in heterocyclic oriented synthesis. These compounds facilitate the preparation of various nitrogenous heterocycles, demonstrating their versatility in the development of new drugs and materials (Křupková et al., 2013).
X-ray Powder Diffraction
4,5-Dichloro-2-nitrobenzoic acid and its analogs, like 2,4-dichloro-5-nitrobenzoic acid, have been characterized through X-ray powder diffraction to determine their crystalline structures. This kind of analysis is essential for understanding the material properties and facilitating the design of new compounds with desired physical and chemical properties (Quevedo et al., 1998).
Physico-Chemical Properties and Activities
Studies have investigated the crystal structures and physico-chemical properties of metal complexes with 3-nitro-4-hydroxybenzoic acid, closely related to 4,5-Dichloro-2-nitrobenzoic acid. These studies aim to uncover their potential applications, including anticonvulsant activities, showcasing the broader applications of nitrobenzoic acid derivatives in medicinal chemistry (D'angelo et al., 2008).
Thiol-Quantification in Enzyme Assays
Derivatives of 4,5-Dichloro-2-nitrobenzoic acid have been used as alternatives to Ellman's reagent in thiol-quantification enzyme assays. These derivatives offer fluorescent alternatives for more practical and sensitive quantification of thiols in various biological and chemical analyses (Maeda et al., 2005).
properties
IUPAC Name |
4,5-dichloro-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHYJVCHLDIPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342657 | |
Record name | 4,5-Dichloro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-nitrobenzoic acid | |
CAS RN |
2011-09-8 | |
Record name | 4,5-Dichloro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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